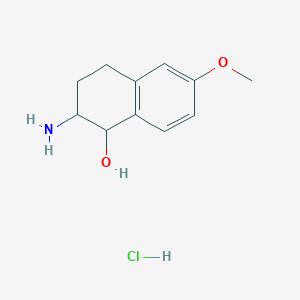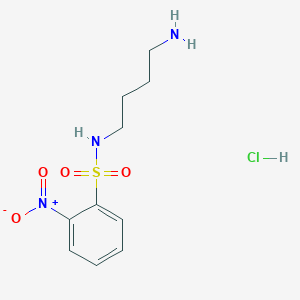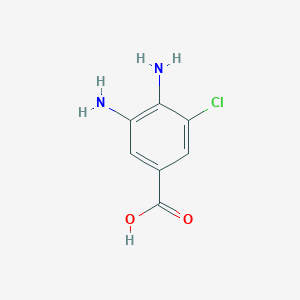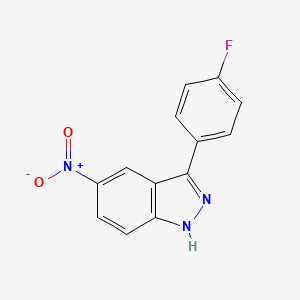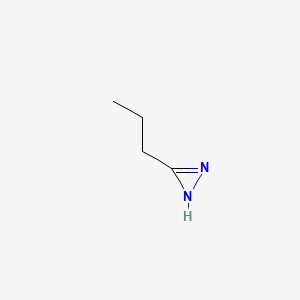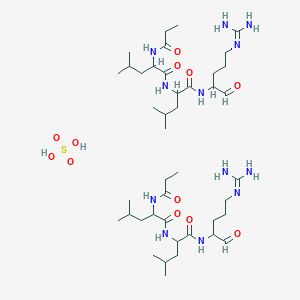
4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
Übersicht
Beschreibung
4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine is a compound that features prominently in organic chemistry due to its unique molecular structure and various applications. This compound is notable for its functional groups, including a pyrimidine ring, pyrrolidine, and aromatic ether, contributing to its versatility in synthetic chemistry and biological applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps. A common approach includes:
Formation of the pyrimidine ring through condensation reactions between suitable amines and ketones.
Halogenation to introduce the chlorine atom.
Methylation to attach the methyl group.
Ether formation through a nucleophilic substitution reaction, attaching the pyrrolidine group.
Industrial production methods: Industrial synthesis may leverage high-throughput techniques such as continuous flow reactors for efficiency. Catalysts and optimized reaction conditions (temperature, pressure, solvents) are critical to achieving high yields and purity.
Types of reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine moiety.
Reduction: Reduction can modify the pyrimidine ring.
Substitution: Nucleophilic substitution is common, especially at the chlorine position.
Common reagents and conditions:
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation.
Substitution: NaNH₂, LDA for deprotonation, and suitable nucleophiles (e.g., alkoxides, thiols).
Major products:
Oxidation leads to hydroxylated derivatives.
Reduction may yield amines or other reduced functional groups.
Substitution results in various substituted pyrimidines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as an intermediate in synthesizing more complex organic molecules and potential pharmaceuticals.
Biology: Its structural motifs are explored for designing inhibitors or activators of specific enzymes and receptors.
Medicine: Preliminary research indicates its potential in developing treatments for certain diseases, although extensive clinical trials are needed.
Industry: In materials science, this compound can contribute to the development of novel polymers or as a component in specialty coatings.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. Pathways include:
Inhibition: Blocking enzyme activity by binding to active sites.
Activation: Enhancing receptor function through allosteric binding.
Signal transduction: Modifying cellular pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to similar pyrimidine derivatives, 4-chloro-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine stands out due to the unique combination of its functional groups, offering a balance of stability and reactivity. Similar compounds include:
4-chloro-N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
5-methyl-N-(4-(2-(morpholin-1-yl)ethoxy)phenyl)pyrimidin-2-amine
That should give you a robust understanding of this compound. Anything more specific you need?
Eigenschaften
IUPAC Name |
4-chloro-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-13-12-19-17(21-16(13)18)20-14-4-6-15(7-5-14)23-11-10-22-8-2-3-9-22/h4-7,12H,2-3,8-11H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFKLYFGQXMWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702299 | |
| Record name | 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138473-55-8 | |
| Record name | 4-Chloro-5-methyl-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


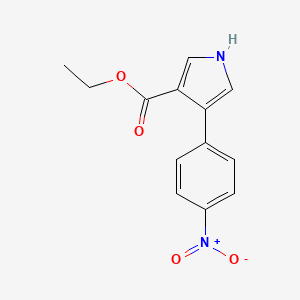



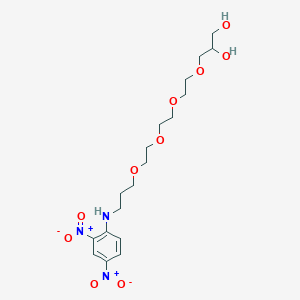
![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)
